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molecular formula C15H22BrN B8293985 (3-Bromo-2-methyl-phenyl)-(3,3-dimethyl-cyclohexyl)-amine

(3-Bromo-2-methyl-phenyl)-(3,3-dimethyl-cyclohexyl)-amine

Cat. No. B8293985
M. Wt: 296.25 g/mol
InChI Key: SMIDUIPMGKQZFB-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

3-Bromo-2-methylaniline (1000 mg) and 3,3-dimethylcyclohexanone (780 mg) were added to dichloromethane (25 mL) and the mixture was stirred at room temperature for 15 minutes. Sodium triacetoxyborohydride (1367 mg) was then added and the solution was stirred at room temperature for 16 hours. Additional 3,3-dimethylcyclohexanone (780 mg) and sodium triacetoxyborohydride (1367 mg) were added, and the mixture was stirred for another 16 hours. The mixture was then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude material was purified on silica gel using 2.5% ethyl acetate in hexanes to provide the title compound.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1367 mg
Type
reactant
Reaction Step Two
Quantity
780 mg
Type
reactant
Reaction Step Three
Quantity
1367 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:10][C:11]1([CH3:18])[CH2:16][CH2:15][CH2:14][C:13](=O)[CH2:12]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([NH:5][CH:13]2[CH2:14][CH2:15][CH2:16][C:11]([CH3:18])([CH3:10])[CH2:12]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)C
Name
Quantity
780 mg
Type
reactant
Smiles
CC1(CC(CCC1)=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1367 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
780 mg
Type
reactant
Smiles
CC1(CC(CCC1)=O)C
Name
Quantity
1367 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 16 hours
Duration
16 h
WASH
Type
WASH
Details
The mixture was then washed with a saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel using 2.5% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)NC1CC(CCC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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